2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a thienyl group, a cyclohexane ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with the thienyl precursor, which undergoes a series of reactions including acylation, esterification, and amidation to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl derivatives and cyclohexanecarboxylic acid derivatives, such as:
- 2-[(2,5-dimethylanilino)carbonyl]cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]
Uniqueness
What sets 2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[5-(dimethylcarbamoyl)-4-methyl-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6S/c1-10(2)28-20(27)14-11(3)15(18(24)22(4)5)29-17(14)21-16(23)12-8-6-7-9-13(12)19(25)26/h10,12-13H,6-9H2,1-5H3,(H,21,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICANRPHQGORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2C(=O)O)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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